![molecular formula C18H24N4O4S3 B13429955 (2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
?[5-?[(3aS,?4S,?6aR)?-?Hexahydro-?2-?oxo-?1H-?thieno[3,?4-?d]?imidazol-?4-?yl]?-?1-?oxopentyl]?-?3-?(2-?pyridinyldithio)?-L-alanine: is a complex organic compound with a unique structure that includes a thienoimidazole ring, a pyridinyldithio group, and an alanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ?[5-?[(3aS,?4S,?6aR)?-?Hexahydro-?2-?oxo-?1H-?thieno[3,?4-?d]?imidazol-?4-?yl]?-?1-?oxopentyl]?-?3-?(2-?pyridinyldithio)?-L-alanine involves multiple steps, starting with the preparation of the thienoimidazole core. This is typically achieved through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thienoimidazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ?[5-?[(3aS,?4S,?6aR)?-?Hexahydro-?2-?oxo-?1H-?thieno[3,?4-?d]?imidazol-?4-?yl]?-?1-?oxopentyl]?-?3-?(2-?pyridinyldithio)?-L-alanine involves its interaction with specific molecular targets. The thienoimidazole ring can interact with enzymes or receptors, modulating their activity. The pyridinyldithio group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
Compared to these similar compounds, ?[5-?[(3aS,?4S,?6aR)?-?Hexahydro-?2-?oxo-?1H-?thieno[3,?4-?d]?imidazol-?4-?yl]?-?1-?oxopentyl]?-?3-?(2-?pyridinyldithio)?-L-alanine stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry. The presence of the thienoimidazole ring and the pyridinyldithio group provides distinct chemical reactivity and biological activity that are not observed in the simpler carbamate derivatives .
Properties
Molecular Formula |
C18H24N4O4S3 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid |
InChI |
InChI=1S/C18H24N4O4S3/c23-14(6-2-1-5-13-16-11(9-27-13)21-18(26)22-16)20-12(17(24)25)10-28-29-15-7-3-4-8-19-15/h3-4,7-8,11-13,16H,1-2,5-6,9-10H2,(H,20,23)(H,24,25)(H2,21,22,26)/t11-,12-,13-,16-/m0/s1 |
InChI Key |
WQIAGKBZIVWRMA-QCQGSNGOSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CSSC3=CC=CC=N3)C(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CSSC3=CC=CC=N3)C(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
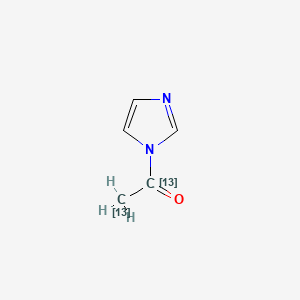
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
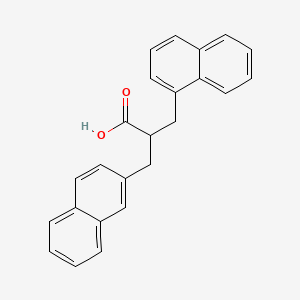
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
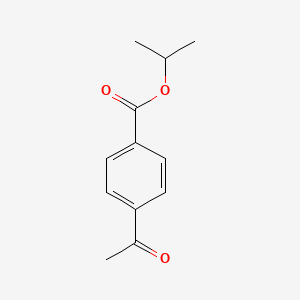

![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
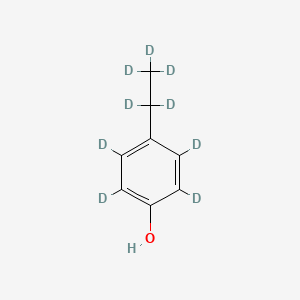
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)

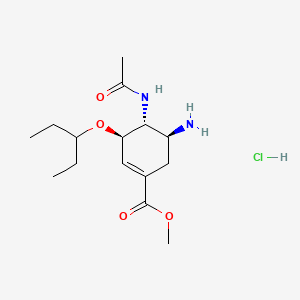
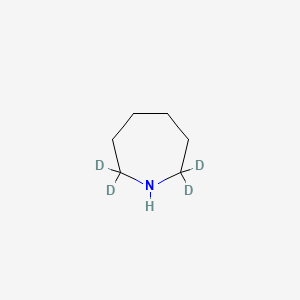
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
